molecular formula C17H19ClFN3OS2 B3011061 N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1216805-30-9

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No. B3011061
M. Wt: 399.93
InChI Key: OHGVJYKBTGBUSM-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and selectivity.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Generation of Structurally Diverse Libraries

Research has explored the use of related compounds in generating structurally diverse chemical libraries through alkylation and ring closure reactions, which are crucial for discovering novel compounds with potential therapeutic applications (G. Roman, 2013).

Cytotoxic Activity

Studies have also focused on the synthesis and evaluation of carboxamide derivatives of related compounds for their cytotoxic activity against various cancer cell lines, highlighting the potential for developing new anticancer agents (L. Deady et al., 2005).

Corrosion Inhibition

In the field of materials science, benzothiazole derivatives, closely related to the compound , have been synthesized and studied for their corrosion inhibiting effects against steel in acidic environments. These studies contribute to the development of more effective corrosion inhibitors (Zhiyong Hu et al., 2016).

Antimicrobial Evaluation

Research has extended into the synthesis, characterization, and antimicrobial evaluation of thiophene carboxamides, indicating the potential use of these compounds in combating microbial resistance and developing new antimicrobial agents (Sailaja Rani Talupur et al., 2021).

Recognition of Hydrophilic Compounds

The ability to selectively recognize hydrophilic amino and dimethylamino compounds through self-assembled aggregates of related oligomers presents interesting applications in the selective transfer of these compounds across different media, which could be beneficial in environmental and biological sensing applications (H. Sawada et al., 2000).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or modifications of the compound.


Please consult with a professional chemist or a reliable source for accurate information. It’s important to handle all chemicals safely and responsibly.


properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3OS2.ClH/c1-20(2)8-4-9-21(16(22)14-5-3-10-23-14)17-19-13-7-6-12(18)11-15(13)24-17;/h3,5-7,10-11H,4,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGVJYKBTGBUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

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